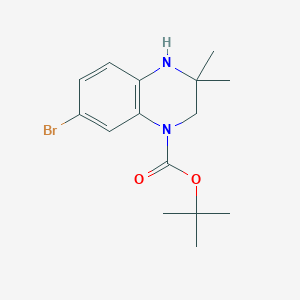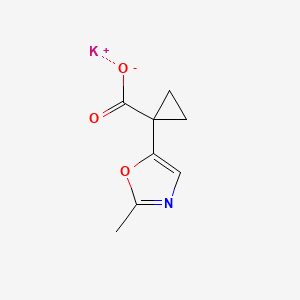
Potassium1-(2-methyl-1,3-oxazol-5-yl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 1-(2-methyl-1,3-oxazol-5-yl)cyclopropane-1-carboxylate is a chemical compound that features a cyclopropane ring attached to a carboxylate group and an oxazole ring The presence of the oxazole ring, a five-membered heterocyclic compound containing both nitrogen and oxygen, imparts unique chemical properties to this compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of potassium 1-(2-methyl-1,3-oxazol-5-yl)cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate oxazole derivative. One common method involves the reaction of 2-methyl-1,3-oxazole-5-carboxylic acid with a cyclopropanating agent such as diazomethane in the presence of a base like potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: Potassium 1-(2-methyl-1,3-oxazol-5-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.
Reduction: The carboxylate group can be reduced to the corresponding alcohol.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxazole N-oxides.
Reduction: Cyclopropane-1-carbinol derivatives.
Substitution: Substituted oxazole derivatives.
科学的研究の応用
Potassium 1-(2-methyl-1,3-oxazol-5-yl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of potassium 1-(2-methyl-1,3-oxazol-5-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropane ring provides structural rigidity, which can influence the binding affinity and specificity of the compound. Pathways involved may include inhibition or activation of enzymatic reactions, depending on the target.
類似化合物との比較
- Potassium 1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylate
- Potassium 1-(2-methyl-1,3-oxazol-4-yl)cyclopropane-1-carboxylate
Comparison: Potassium 1-(2-methyl-1,3-oxazol-5-yl)cyclopropane-1-carboxylate is unique due to the specific positioning of the methyl group on the oxazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C8H8KNO3 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
potassium;1-(2-methyl-1,3-oxazol-5-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H9NO3.K/c1-5-9-4-6(12-5)8(2-3-8)7(10)11;/h4H,2-3H2,1H3,(H,10,11);/q;+1/p-1 |
InChIキー |
JXWJTUSMWQZEEA-UHFFFAOYSA-M |
正規SMILES |
CC1=NC=C(O1)C2(CC2)C(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


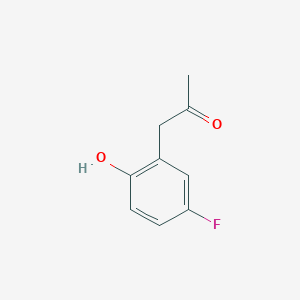
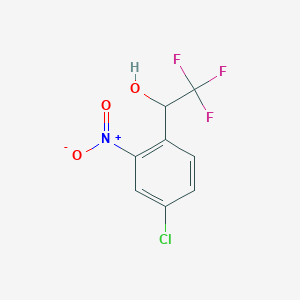
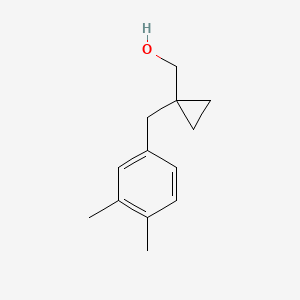
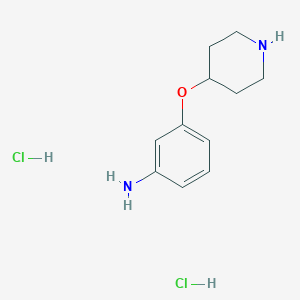
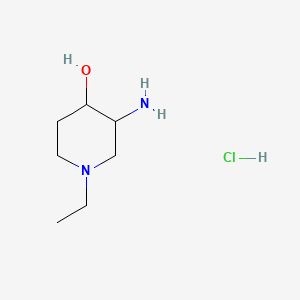
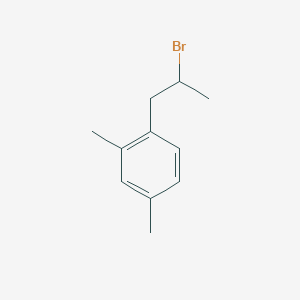
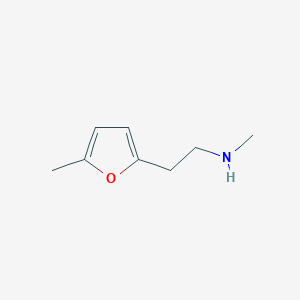
![6-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B13589354.png)
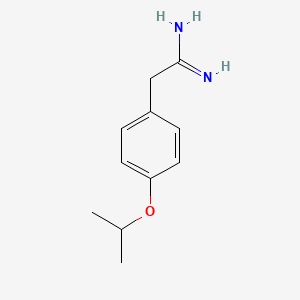
![2-{Bicyclo[2.2.1]hepta-2,5-dien-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13589370.png)
amino}propane-2-sulfinate](/img/structure/B13589375.png)
![2-[6-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13589376.png)

